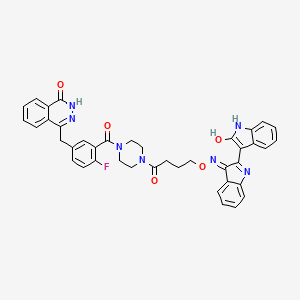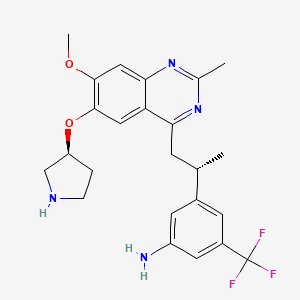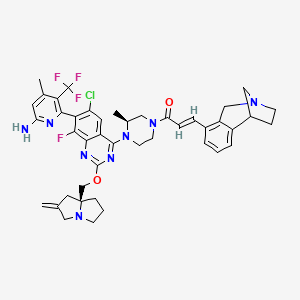
Parp1-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp1-IN-16 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in various cellular processes, including DNA repair, chromatin remodeling, and transcriptional regulation. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to exploit synthetic lethality in tumor cells with defective DNA repair mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Parp1-IN-16 involves multiple steps, including halogenation, esterification, and hydrolysis reactions. One of the key intermediates in the synthesis is 6-chloro-5-nitronicotinic acid methyl ester, which is prepared by dissolving 4-hydroxy-3-nitropyridine-5-carboxylic acid in toluene, followed by the addition of thionyl chloride and methanol under controlled temperature conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves large-scale reactions with precise control over reaction conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Parp1-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Parp1-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of poly (ADP-ribose) polymerase 1 inhibition and its effects on DNA repair processes.
Biology: Employed in research to understand the role of poly (ADP-ribose) polymerase 1 in cellular stress responses and gene expression regulation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly (ADP-ribose) polymerase 1.
Mécanisme D'action
Parp1-IN-16 exerts its effects by selectively inhibiting the activity of poly (ADP-ribose) polymerase 1. This inhibition prevents the enzyme from catalyzing the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, thereby disrupting DNA repair processes. The molecular targets and pathways involved include the base excision repair pathway and the regulation of chromatin structure .
Comparaison Avec Des Composés Similaires
Parp1-IN-16 is compared with other poly (ADP-ribose) polymerase 1 inhibitors such as olaparib, talazoparib, niraparib, rucaparib, and veliparib. While all these compounds share the common mechanism of poly (ADP-ribose) polymerase 1 inhibition, this compound exhibits higher selectivity and potency in certain cellular contexts. This uniqueness makes it a valuable tool in both research and therapeutic applications .
List of Similar Compounds
- Olaparib
- Talazoparib
- Niraparib
- Rucaparib
- Veliparib
Propriétés
Formule moléculaire |
C40H34FN7O5 |
|---|---|
Poids moléculaire |
711.7 g/mol |
Nom IUPAC |
4-[[4-fluoro-3-[4-[4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutanoyl]piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C40H34FN7O5/c41-30-16-15-24(23-33-25-8-1-2-9-26(25)38(50)45-44-33)22-29(30)40(52)48-19-17-47(18-20-48)34(49)14-7-21-53-46-36-28-11-4-6-13-32(28)42-37(36)35-27-10-3-5-12-31(27)43-39(35)51/h1-6,8-13,15-16,22,43,51H,7,14,17-21,23H2,(H,45,50)/b46-36+ |
Clé InChI |
IWXKAQLLVWIQNP-YSYMSCJYSA-N |
SMILES isomérique |
C1CN(CCN1C(=O)CCCO/N=C/2\C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
SMILES canonique |
C1CN(CCN1C(=O)CCCON=C2C3=CC=CC=C3N=C2C4=C(NC5=CC=CC=C54)O)C(=O)C6=C(C=CC(=C6)CC7=NNC(=O)C8=CC=CC=C87)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)

![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)


